2,3'-Dithienylmethanol

Description

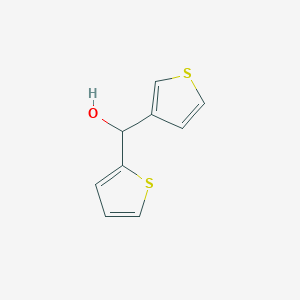

2,3'-Dithienylmethanol (chemical formula: C₉H₈OS₂, molecular weight: 196.29 g/mol) is a thiophene-derived alcohol featuring two thienyl (C₄H₃S) rings connected via a methanol group. This compound is structurally characterized by a central hydroxymethyl (-CH₂OH) group bridging the 2-position of one thiophene ring and the 3'-position of another.

Properties

IUPAC Name |

thiophen-2-yl(thiophen-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8OS2/c10-9(7-3-5-11-6-7)8-2-1-4-12-8/h1-6,9-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYZIJAPPUUUKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C2=CSC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3’-Dithienylmethanol typically involves the Grignard reaction, where a thiophene Grignard reagent reacts with a suitable carbonyl compound. The reaction conditions often include the use of anhydrous solvents like tetrahydrofuran and the presence of a catalyst to facilitate the reaction. The process can be summarized as follows:

- Preparation of the Grignard reagent by reacting thiophene with magnesium in an anhydrous solvent.

- Addition of the Grignard reagent to a carbonyl compound, such as formaldehyde, to form the desired product.

- Work-up and purification steps to isolate 2,3’-Dithienylmethanol.

Industrial Production Methods: Industrial production of 2,3’-Dithienylmethanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,3’-Dithienylmethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form the corresponding thiophene alcohol.

Substitution: Electrophilic substitution reactions can occur on the thiophene rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiophene ketones, while substitution reactions can produce halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2,3’-Dithienylmethanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activity, including anticancer properties.

Medicine: Research has explored its use in developing new therapeutic agents, particularly in the treatment of cancer.

Industry: The compound’s unique properties make it valuable in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 2,3’-Dithienylmethanol involves its interaction with specific molecular targets and pathways. In biological systems, the compound may exert its effects by binding to cellular receptors or enzymes, leading to changes in cellular function. For example, its anticancer activity may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative evaluation:

Structural Analogs

THIENE-2,3-DIYLDIMETHANOL Formula: Likely C₈H₁₀O₂S₂ (inferred from naming conventions). Key Differences: Contains two hydroxymethyl (-CH₂OH) groups bridging thiophene rings at the 2,3-positions, unlike the single -CH₂OH group in 2,3'-dithienylmethanol.

Diethylaminoethanol (C₆H₁₅NO) Formula: (C₂H₅)₂NCH₂CH₂OH. Key Differences: Features an ethanol backbone substituted with a diethylamine group. While both compounds contain hydroxyl groups, diethylaminoethanol’s amine moiety imparts basicity (pKa ~10) and higher water solubility, unlike the neutral thiophene-based this compound .

Dimethylaminoethanol (C₄H₁₁NO) Formula: (CH₃)₂NCH₂CH₂OH. Key Differences: Similar to diethylaminoethanol but with methyl substituents.

Physicochemical Properties

| Property | This compound | THIENE-2,3-DIYLDIMETHANOL | Diethylaminoethanol |

|---|---|---|---|

| Molecular Weight | 196.29 g/mol | ~210 g/mol (estimated) | 117.19 g/mol |

| Functional Groups | -CH₂OH, thiophene | 2 × -CH₂OH, thiophene | -CH₂OH, tertiary amine |

| Solubility | Likely low in water | Moderate in polar solvents | High in water |

| Reactivity | Thiophene π-electron rich; prone to electrophilic substitution | Enhanced H-bonding; possible use in crystal engineering | Amine-mediated nucleophilic reactions |

Research Findings

- Electrochemical Behavior: Thiophene-containing alcohols like this compound may exhibit redox activity due to the sulfur heteroatom and conjugated π-system. This contrasts with amino alcohols (e.g., diethylaminoethanol), which lack such conjugation and instead participate in proton-transfer reactions .

- This compound’s hydroxyl and thiophene groups could enable similar coordination modes, differing from amine-based ligands in electronic donor capacity .

Biological Activity

2,3'-Dithienylmethanol is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, highlighting key research findings, case studies, and the structure-activity relationship (SAR) associated with this compound.

This compound is characterized by its unique structure comprising two thiophene rings and a hydroxymethyl group. This configuration is believed to play a significant role in its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. The compound's effectiveness appears to be influenced by its structural features, which enhance its interaction with bacterial membranes.

- Anticancer Properties : There is emerging evidence that this compound may inhibit cancer cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings related to modifications of the compound and their impact on activity:

| Compound Modification | Biological Activity | Remarks |

|---|---|---|

| Hydroxymethyl Group | Moderate Antimicrobial Activity | Essential for maintaining activity. |

| Substitution on Thiophene Rings | Enhanced Anticancer Activity | Specific substitutions can increase potency. |

| Alteration of Linker Length | Variable Activity | Shorter linkers often lead to increased potency against certain pathogens. |

Case Studies

- Antimicrobial Study : A study conducted on various derivatives of this compound demonstrated its ability to inhibit the growth of S. aureus strains. The minimum inhibitory concentration (MIC) was found to be significantly lower for derivatives with increased lipophilicity.

- Cancer Cell Line Research : In vitro studies using human leukemia cells indicated that this compound could induce cell cycle arrest and apoptosis. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

The proposed mechanisms underlying the biological activities of this compound include:

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Apoptosis Induction : In cancer cells, this compound may activate caspases and other apoptotic pathways, leading to programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.